molecular formula C10H18N2O2 B14513786 2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate CAS No. 63254-57-9

2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate

Cat. No.: B14513786
CAS No.: 63254-57-9
M. Wt: 198.26 g/mol
InChI Key: NQJHQUYXNPMZCK-UHFFFAOYSA-N
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Description

2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a diazonium group and an enolate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require low temperatures and the presence of a strong acid to stabilize the diazonium ion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under controlled temperatures to prevent decomposition .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated derivatives, while oxidation can produce oxides .

Scientific Research Applications

2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is particularly reactive, allowing for the formation of covalent bonds with nucleophiles. This reactivity is harnessed in various synthetic applications to create new chemical entities .

Comparison with Similar Compounds

Similar Compounds

    2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate: Known for its unique reactivity and versatility.

    This compound: Similar structure but different reactivity profile.

    This compound: Used in different industrial applications.

Uniqueness

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its reactivity and stability under various conditions set it apart from other similar compounds .

Properties

CAS No.

63254-57-9

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

2,3,4-trimethylpentan-3-yl 2-diazoacetate

InChI

InChI=1S/C10H18N2O2/c1-7(2)10(5,8(3)4)14-9(13)6-12-11/h6-8H,1-5H3

InChI Key

NQJHQUYXNPMZCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C(C)C)OC(=O)C=[N+]=[N-]

Origin of Product

United States

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